molecular formula C13H19NO2 B8634871 n-Methoxy-n-methyl-5-phenylpentanamide

n-Methoxy-n-methyl-5-phenylpentanamide

Cat. No.: B8634871
M. Wt: 221.29 g/mol
InChI Key: CRMIAKAHLBPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-n-methyl-5-phenylpentanamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-methoxy-N-methyl-5-phenylpentanamide

InChI

InChI=1S/C13H19NO2/c1-14(16-2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

CRMIAKAHLBPSQC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCC1=CC=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 g (11.22 mmol) of 5-phenylvaleric acid in 75 mL of CH2Cl2 at 0° C. under argon is added 2 drops of DMF followed by 7 mL (14.03 mmol) of oxalyl chloride. This stirred at 25° C. for 1 hour, then 1.4 g (14.03 mmol) of N,O-dimethylhydroxylamine hydrochloride and 2.7 mL (33.66 mmol, 3 eq) of pyridine are added sequentially and stirred for 72 hours at 25° C. The reaction is partitioned between CH2Cl2 and 1 N HCl. The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo to give 2.5 g (100%) of 5-phenylpentanoic acid-methoxy-methyl-amide in the form of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.